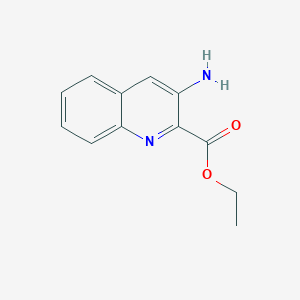











|
REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N:10]1C=CC=CC=1.[NH2:16][C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=O.N1CCCC1>CCO>[NH2:10][C:2]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N:16][C:17]2[C:18]([CH:19]=1)=[CH:21][CH:22]=[CH:23][CH:24]=2
|


|
Name
|
|
|
Quantity
|
1.09 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
699 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 (± 5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting yellow solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4½ h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product
|
|
Type
|
CUSTOM
|
|
Details
|
This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC2=CC=CC=C2C1)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |